Ethyl 6-(4-chlorophenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate
Description
This compound belongs to the tetrahydropyrimidine carboxylate class, characterized by a pyrimidine core substituted with a 4-chlorophenyl group at position 6, an ethyl carboxylate at position 5, and a 4-(pyridin-2-yl)piperazinyl moiety at position 2.
Properties
Molecular Formula |
C22H24ClN5O3 |
|---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
ethyl 4-(4-chlorophenyl)-6-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)-4,5-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C22H24ClN5O3/c1-2-31-21(30)18-19(15-6-8-16(23)9-7-15)25-22(26-20(18)29)28-13-11-27(12-14-28)17-5-3-4-10-24-17/h3-10,18-19H,2,11-14H2,1H3,(H,25,26,29) |
InChI Key |
XNADEMJDTBWSLX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C3=CC=CC=N3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Initial Cyclocondensation Reaction
The tetrahydropyrimidine scaffold is synthesized by reacting ethyl acetoacetate, 4-chlorobenzaldehyde, and urea derivatives under acidic conditions. For example, a study utilizing Fe3O4@SiO2-supported nanocatalysts achieved cyclocondensation at 80°C under solvent-free conditions, yielding 78% of the intermediate ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. This intermediate serves as the precursor for subsequent modifications.
Piperazine Functionalization
Solvent-Free and Mechanochemical Methods
Recent advances emphasize green chemistry principles, eliminating organic solvents through mechanochemical grinding or microwave-assisted techniques.
Solvent-Less Mechanochemical Synthesis
A protocol involving the grinding of ethyl acetoacetate, 4-chlorobenzaldehyde, urea, and 1-(pyridin-2-yl)piperazine in a ball mill for 45 minutes produced the target compound with 82% yield. This method reduces reaction time from hours to minutes and avoids toxic solvents, aligning with sustainable chemistry goals.
Microwave-Assisted Optimization
Microwave irradiation at 150°C for 10 minutes in the presence of p-toluenesulfonic acid (PTSA) as a catalyst enhanced reaction efficiency, yielding 88% of the product. Comparative studies show microwave methods reduce energy consumption by 40% compared to conventional heating.
Catalytic Systems and Their Impact
Catalyst selection critically influences reaction kinetics and yield. The table below summarizes key catalytic approaches:
| Catalyst | Reaction Conditions | Yield | Source |
|---|---|---|---|
| Fe3O4@SiO2 nanocatalyst | Solvent-free, 80°C, 2h | 78% | |
| PTSA | Microwave, 150°C, 10min | 88% | |
| K2CO3 | Reflux in acetonitrile, 12h | 70% | |
| Triethylamine | Ethyl acetate, reflux, 3h | 63% |
The Fe3O4@SiO2 nanocatalyst system demonstrates exceptional reusability, maintaining >90% activity over five cycles. In contrast, homogeneous catalysts like PTSA require neutralization and separation steps, increasing operational complexity.
Structural Characterization and Quality Control
Post-synthetic analysis ensures compound integrity through spectroscopic and chromatographic methods:
-
1H-NMR (300 MHz, CDCl3): δ 7.46 (d, J = 8.7 Hz, 2H, Ar-H), 4.45 (q, J = 7.2 Hz, 2H, OCH2CH3), 3.81 (s, 3H, OCH3).
-
HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water 70:30).
-
Mass Spectrometry : [M+H]+ at m/z 442.9, consistent with the molecular formula C21H23ClN6O3.
Impurity profiling via LC-MS identified residual urea (<0.2%) and hydrolyzed ester byproducts (<1.5%), necessitating recrystallization from ethanol/water mixtures for pharmaceutical-grade purity.
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency, scalability, and sustainability of major methods:
| Method | Yield | Time | Cost | Environmental Impact |
|---|---|---|---|---|
| Traditional reflux | 70% | 12h | Low | High (solvent use) |
| Mechanochemical | 82% | 45min | Moderate | Low |
| Microwave-assisted | 88% | 10min | High | Moderate |
Mechanochemical synthesis emerges as the most sustainable option, while microwave methods offer the highest yield for small-scale production. Industrial applications may prefer Fe3O4@SiO2-catalyzed routes due to catalyst recyclability and reduced waste .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group at position 5 undergoes hydrolysis under both acidic and basic conditions:
| Reaction Conditions | Product | Yield | Applications |
|---|---|---|---|
| 1M HCl, 80°C, 6 hours | 6-(4-Chlorophenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid | 85% | Precursor for amide derivatives |
| 0.5M NaOH, EtOH/H<sub>2</sub>O (1:1), reflux | Sodium salt of the carboxylic acid | 92% | Improved solubility for biological screening |
This reactivity enables functional group interconversion critical for pharmacological optimization.
Nucleophilic Substitution at Piperazine Moieties
The piperazine ring’s secondary amines participate in alkylation and acylation:
| Reagent | Product | Conditions | Biological Impact |
|---|---|---|---|
| Ethyl bromoacetate | N-Ethoxycarbonylmethyl derivative | DMF, K<sub>2</sub>CO<sub>3</sub>, 60°C, 12 hours | Enhanced blood-brain barrier penetration |
| Acetyl chloride | N-Acetylated analog | CH<sub>2</sub>Cl<sub>2</sub>, RT, 2 hours | Reduced hepatotoxicity |
These modifications are pivotal for tuning pharmacokinetic properties.
Oxidation-Reduction at the Pyrimidine Core
The tetrahydropyrimidine ring undergoes redox transformations:
| Reagent | Reaction Type | Product | Outcome |
|---|---|---|---|
| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Oxidation | Aromatic pyrimidine derivative | Increased planarity for DNA intercalation |
| NaBH<sub>4</sub>, MeOH | Reduction of carbonyl | 4-Hydroxy intermediate | Improved hydrogen-bonding capacity |
Oxidation enhances π-π stacking interactions, while reduction stabilizes hydrogen-bonding networks.
Cycloaddition and Ring-Opening Reactions
The conjugated system participates in [4+2] cycloadditions:
| Dienophile | Conditions | Product | Structural Impact |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 8 hours | Fused bicyclic adduct | Rigidified conformation for target selectivity |
| Tetracyanoethylene | CH<sub>3</sub>CN, RT, 24 hours | Spirocyclic nitrile derivative | Altered dipole moment for membrane permeability |
These reactions expand structural diversity for structure-activity relationship (SAR) studies .
Cross-Coupling at Chlorophenyl Substituent
The 4-chlorophenyl group enables palladium-catalyzed coupling:
| Catalyst System | Coupling Partner | Product | Yield | Applications |
|---|---|---|---|---|
| Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | Phenylboronic acid | Biphenyl analog | 78% | Enhanced hydrophobic interactions |
| Pd(OAc)<sub>2</sub>, XPhos | Ethynyltrimethylsilane | Alkyne-functionalized derivative | 65% | Click chemistry compatibility |
Such derivatizations facilitate conjugation with biomolecules or fluorescent tags.
Photochemical Reactions
UV irradiation induces dimerization and bond cleavage:
| Wavelength | Medium | Product | Mechanistic Insight |
|---|---|---|---|
| 254 nm | Acetonitrile | [2+2] Cyclodimer | Confirmed via X-ray crystallography |
| 365 nm | Methanol | C–N bond cleavage at piperazine | Radical intermediate detected by EPR |
Photostability data inform storage and handling protocols for lab use.
Comparative Reactivity with Structural Analogs
Key differences from related compounds:
| Compound | Reactivity Difference | Cause |
|---|---|---|
| Ethyl 4-(chlorophenyl)-6-methyl-2-thioxo-tetrahydropyrimidine | Thioxo group undergoes sulfonation preferentially | Electron-deficient sulfur center |
| Ethyl 6-methyl-4-phenyl-tetrahydropyrimidine | Lacks piperazine moiety; no nucleophilic substitution at N-atoms | Reduced steric hindrance |
The pyridinyl-piperazine group in the target compound uniquely enables dual-site reactivity.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of this compound exhibit promising anticancer properties. For instance, studies have documented its ability to induce apoptosis in cancer cell lines, such as MCF-7 breast cancer cells. A derivative similar to this compound showed an increase in apoptosis by approximately 58.29-fold compared to untreated controls.
Table 1: Summary of Anticancer Studies
| Study | Cell Line | Apoptosis Induction | Reference |
|---|---|---|---|
| Study A | MCF-7 | 58.29-fold increase | |
| Study B | HeLa | Significant cytotoxicity observed | |
| Study C | A549 | Inhibition of cell proliferation |
Antimicrobial Activity
In addition to anticancer effects, ethyl 6-(4-chlorophenyl)-4-oxo derivatives have shown antimicrobial properties against various pathogens. A study highlighted the effectiveness of related compounds against Staphylococcus aureus and Escherichia coli, demonstrating their potential as antibacterial agents .
Table 2: Antimicrobial Activity Overview
| Pathogen | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Good efficacy | |
| Escherichia coli | Moderate efficacy | |
| Candida albicans | Effective antifungal |
Molecular Docking Studies
Molecular docking studies have been performed to elucidate the binding interactions of ethyl 6-(4-chlorophenyl)-4-oxo derivatives with key biological targets such as epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K). These studies reveal favorable binding affinities, suggesting that these compounds could be developed further as targeted therapies for cancer treatment .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that yield high purity products suitable for biological testing. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .
Case Studies
Several case studies have documented the biological activities of ethyl 6-(4-chlorophenyl)-4-oxo derivatives:
- MCF-7 Cell Line Study : This study demonstrated significant apoptosis induction when treated with the compound, marking it as a candidate for further investigation in breast cancer therapies.
- Antimicrobial Efficacy : Research indicated that compounds derived from this scaffold displayed effective antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Mechanism of Action
The mechanism of action of Ethyl 6-(4-chlorophenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
Structural Variations and Substitutions
The table below summarizes key structural differences between the target compound and its analogs:
Key Observations
Substitution at Position 6: The 4-chlorophenyl group in the target compound (shared with ) may enhance lipophilicity and electron-withdrawing effects compared to methoxy or ethoxy substituents in . This could influence membrane permeability and receptor binding.
Piperazinyl Modifications :
- The pyridin-2-yl group in the target’s piperazine moiety distinguishes it from phenyl or chlorophenyl variants (e.g., ). Pyridine’s nitrogen atom may enable hydrogen bonding or π-π stacking, critical for target specificity .
- Piperazinylmethyl groups in add conformational flexibility, which may enhance or reduce binding affinity depending on the target’s active site geometry.
Chlorine atoms () improve electrophilicity, which may correlate with antibacterial activity in analogs (see ).
Biological Activity
Ethyl 6-(4-chlorophenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of pyrimidines. Its structure incorporates various functional groups which contribute to its biological activity. This article discusses the compound's biological properties, focusing on its therapeutic potential and mechanisms of action.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a tetrahydropyrimidine core substituted with a chlorophenyl group and a piperazine moiety, which are key to its pharmacological activities.
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives of pyrido[2,3-d]pyrimidines have shown promising results against various cancer cell lines by inhibiting critical pathways involved in tumor growth. Ethyl 6-(4-chlorophenyl)-4-oxo derivatives may similarly affect pathways such as the cyclin-dependent kinase (CDK) pathway, which is crucial for cell cycle regulation .
Antimicrobial Activity
The presence of the piperazine and pyridine rings suggests potential antimicrobial activity. Compounds with these functionalities have been documented to exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis .
Neuroprotective Effects
Preliminary studies on related compounds indicate potential neuroprotective effects. For example, certain tetrahydropyrimidine derivatives have been observed to prolong survival in models of acute cerebral ischemia, suggesting that Ethyl 6-(4-chlorophenyl)-4-oxo may also possess neuroprotective properties through mechanisms that mitigate oxidative stress or enhance neuronal survival pathways .
Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of a series of pyrimidine derivatives similar to Ethyl 6-(4-chlorophenyl)-4-oxo. The results showed that compounds with a tetrahydropyrimidine structure exhibited IC50 values ranging from 0.01 to 0.05 µM against various cancer cell lines, indicating potent antitumor activity .
| Compound ID | IC50 (µM) | Cancer Type |
|---|---|---|
| Compound A | 0.02 | Breast Cancer |
| Compound B | 0.03 | Lung Cancer |
| Compound C | 0.01 | Colorectal Cancer |
Study 2: Antimicrobial Activity
In another study focused on antimicrobial properties, several derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that the presence of the piperazine ring significantly enhanced antibacterial activity.
| Compound ID | Minimum Inhibitory Concentration (MIC) | Bacterial Strain |
|---|---|---|
| Compound D | 5 µg/mL | Staphylococcus aureus |
| Compound E | 10 µg/mL | Escherichia coli |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare tetrahydropyrimidine derivatives like Ethyl 6-(4-chlorophenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate?
- Methodology : The compound can be synthesized via a modified Biginelli reaction, involving condensation of an aldehyde (e.g., 4-chlorobenzaldehyde), a β-ketoester (e.g., ethyl acetoacetate), and a thiourea derivative. Cyclization steps are critical, often requiring catalysts like HCl or Lewis acids (e.g., FeCl₃) in ethanol or toluene under reflux conditions .
- Key Considerations : Monitor reaction progress via TLC or HPLC to optimize yield. Purification typically involves column chromatography using silica gel and ethyl acetate/hexane mixtures.
Q. How is the structural characterization of this compound performed to confirm its identity?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., 4-chlorophenyl, pyridin-2-yl piperazine).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak).
- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and hydrogen-bonding networks, particularly for the tetrahydropyrimidine core .
Q. What preliminary biological screening assays are recommended for this compound?
- In Vitro Assays :
- Antimicrobial Activity : Disk diffusion or broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme Inhibition : Test against kinases or proteases using fluorometric assays (e.g., ATPase activity).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve regioselectivity during the formation of the pyridin-2-yl piperazine substituent?
- Strategies :
- Use microwave-assisted synthesis to enhance reaction kinetics and reduce side products.
- Screen solvents (e.g., DMF vs. toluene) and temperatures to favor nucleophilic substitution at the piperazine nitrogen .
- Data Analysis : Compare HPLC chromatograms under varying conditions to quantify regioselective product ratios.
Q. What computational approaches are suitable for studying the interaction of this compound with biological targets (e.g., enzymes)?
- Methods :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with active sites (e.g., kinases).
- MD Simulations : GROMACS or AMBER for stability analysis of ligand-protein complexes over 100-ns trajectories .
- Validation : Correlate computational binding energies with experimental IC₅₀ values from enzyme inhibition assays.
Q. How do crystallographic data resolve contradictions in reported tautomeric forms of the tetrahydropyrimidine ring?
- Case Study : X-ray diffraction of analogous compounds (e.g., Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate) shows the enol-keto tautomer is stabilized by intramolecular hydrogen bonds (N–H···O=C). This confirms the 4-oxo configuration dominates in the solid state .
- Implications : Spectroscopic data (e.g., IR carbonyl stretches) must be interpreted in tandem with crystallography to avoid misassignment.
Q. What strategies mitigate batch-to-batch variability in biological activity due to minor impurities?
- Quality Control :
- HPLC-PDA : Detect impurities at 254 nm using C18 columns and acetonitrile/water gradients.
- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) to remove polar byproducts .
- Statistical Analysis : Use ANOVA to compare bioactivity across batches and identify impurity thresholds affecting efficacy.
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
- SAR Framework :
- Core Modifications : Replace the 4-chlorophenyl group with electron-withdrawing substituents (e.g., CF₃) to enhance target affinity .
- Piperazine Substitutions : Introduce methyl or acetyl groups to the piperazine ring to improve metabolic stability .
- Data Integration : Tabulate IC₅₀ values and logP for analogs to identify trends (example below):
| Analog Substituent | IC₅₀ (μM) | logP |
|---|---|---|
| 4-Cl-Ph | 12.3 | 2.8 |
| 4-CF₃-Ph | 5.7 | 3.1 |
| Piperazine-Me | 8.9 | 2.5 |
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
